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Compound of Interest

Compound Name: Ritro

Cat. No.: B10826671

For researchers, scientists, and professionals in drug development, the selection of an optimal
synthetic route is a critical decision that impacts efficiency, cost, and scalability. This guide
provides a comparative analysis of three distinct and notable retrosynthetic routes to the
antiviral drug oseltamivir, the active ingredient in Tamiflu®. We will examine the industrial
Roche synthesis, the innovative Trost synthesis, and the highly efficient Hayashi synthesis.

The commercial production of oseltamivir, developed by Roche, traditionally starts from (-)-
shikimic acid, a natural product a[1]. This reliance on a natural source has historically led to
supply chain vulnerabilities, prompting the development of numerous alternative synthetic
approaches. These alternatives often employ different starting materials and key chemical
transformations, offering unique advantages and disadvantages in terms of yield, step count,
and reagent safety.

This guide will delve into a quantitative comparison of these routes, provide detailed
experimental protocols for key transformations, and visualize the logical connections of each
synthetic strategy.

Quantitative Comparison of Oseltamivir Syntheses

The following table summarizes the key quantitative metrics for the Roche (azide-free), Trost,
and Hayashi retrosynthetic routes to oseltamivir.
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Metric

Roche (Azide-Free
Karpf/Trussardi)
Synthesis

Trost Synthesis

Hayashi Synthesis

Starting Material

(-)-Shikimic Acid

Commercially

available bicyclic

Alkoxyaldehyde and

Nitroalkene
lactone
Overall Yield 17-22%(1] 30%[2][3] 57%][1]
~10-12 steps (azide- 3 "one-pot"
Number of Steps ) 8 steps[2][3] )
free version) operations[1]
Organocatalytic

Key Transformations

Epoxidation,
Reductive ketal

opening[1]

Palladium-catalyzed
Asymmetric Allylic
Alkylation (AAA),
Rhodium-catalyzed
aziridination[2][3]

Michael reaction,
Horner-Wadsworth-
Emmons reaction,
Curtius

rearrangement[1]

Noteworthy Features

Avoids the use of
potentially explosive

azides[1]

Azide-free,
establishes key

stereocenters early

Highly efficient,
minimizes purification

steps|[1]

Retrosynthetic Strategies Overview

The diagram below illustrates the high-level retrosynthetic logic of the three compared routes,

highlighting the different starting materials and key strategic bond disconnections that lead

back from the target molecule, oseltamivir.
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Caption: A comparison of the retrosynthetic approaches to Oseltamivir.
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Experimental Protocols
Roche (Karpf/Trussardi) Azide-Free Synthesis: Key
Epoxidation Step

This protocol describes the formation of the key epoxide intermediate from the corresponding
mesylate derived from (-)-shikimic acid.

Procedure: The mesylate starting material is dissolved in a suitable solvent such as
dichloromethane. A base, typically potassium bicarbonate, is added to the solution. The
reaction mixture is stirred at room temperature until the starting material is consumed, as
monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with
water and the aqueous layer is extracted with dichloromethane. The combined organic layers
are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to
yield the crude epoxide, which may be purified by column chromatography.[1]

Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic
Alkylation (Pd-AAA)

This key step establishes the initial stereochemistry of the molecule from a racemic bicyclic
lactone.

Procedure: In a flame-dried flask under an inert atmosphere, the palladium catalyst, typically a
complex of palladium and a chiral ligand, is dissolved in an appropriate solvent like
tetrahydrofuran (THF). The racemic bicyclic lactone is then added to the solution. A
nucleophile, such as trimethylsilylphthalimide, is introduced, and the reaction is heated to
around 40°C. The progress of the reaction is monitored by an appropriate analytical technique
(e.g., HPLC or NMR). After completion, the reaction mixture is cooled to room temperature and
the solvent is removed in vacuo. The resulting residue is then subjected to a workup procedure,
often involving an acidic ethanol solution to yield the ethyl ester. Purification by silica gel
chromatography provides the enantiomerically enriched product.

Hayashi Synthesis: First "One-Pot" Operation

This sequence efficiently constructs the core cyclohexene ring system through a series of
organocatalyzed reactions.
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Procedure: The first one-pot operation commences with an asymmetric Michael reaction. An
alkoxyaldehyde and a nitroalkene are reacted in the presence of a diphenylprolinol silyl ether
organocatalyst.[1] This is followed by the addition of a diethyl vinylphosphate derivative, which
initiates a domino Michael reaction and a subsequent Horner-Wadsworth-Emmons reaction to
form the cyclohexenecarboxylate derivative.[1] To address a mixture of diastereomers at the C-
5 position, the reaction mixture is heated with toluene thiol and potassium carbonate, which
also serves to protect the alkene via a Michael addition of the thiol.[1] This entire sequence is
performed in a single vessel, and the product is then carried forward to the next one-pot
operation after a suitable workup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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